![molecular formula C8H12BNO2S B596837 (6-(Propylthio)pyridin-3-yl)boronic acid CAS No. 1256345-97-7](/img/structure/B596837.png)
(6-(Propylthio)pyridin-3-yl)boronic acid
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Overview
Description
The compound “(6-(Propylthio)pyridin-3-yl)boronic acid” is a type of boronic acid derivative. Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable complexes with sugars and amino acids . They are considered as bioisosteres of carboxylic acids .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method involves the use of halogen-metal exchange with a trialkylborate starting from 2,5-dihalopyridines . Another approach involves the use of palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .Molecular Structure Analysis
The molecular structure of boronic acids like “this compound” typically includes a boron atom bonded to an oxygen atom and a carbon atom of a pyridine ring .Chemical Reactions Analysis
Boronic acids participate in various chemical reactions. For instance, they can be used in Suzuki-Miyaura cross-coupling reactions . They can also react with 3-chlorocoumarin through Suzuki reaction to prepare biologically significant 3-arylcoumarins .Physical And Chemical Properties Analysis
Boronic acids are considered Lewis acids with a pKa value of 4–10 . The molecular weight of a similar compound, Pyridine-3-boronic acid, is 122.92 g/mol .Scientific Research Applications
Synthesis and Cross-Coupling Reactions
Boronic acids, including pyridinyl boronic acids, are pivotal in organic synthesis, especially in Suzuki cross-coupling reactions. These reactions are a cornerstone in constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and polymers. For instance, halopyridinyl boronic acids have been synthesized and utilized in Suzuki cross-coupling to produce new pyridine libraries, indicating the role of such compounds in diversifying organic synthesis (Bouillon et al., 2003).
Catalysis and Chemical Transformations
Boronic acids are also known for their role in catalysis. They participate in various catalytic processes, including coupling reactions and transformations, contributing to the development of efficient synthetic pathways. The interaction of boronic acids with metal complexes, as demonstrated in studies involving ruthenium pincer complexes, showcases the potential for boronic acids to facilitate novel catalytic reactions, leading to advancements in chemical synthesis (Anaby et al., 2014).
Material Science and Sensor Development
In material science, boronic acids are employed in the design and synthesis of new materials with unique properties. For example, boronic acid-modified polythiophenes have been developed, exhibiting distinct luminescence properties. These materials have applications in sensors, optoelectronic devices, and fluorescence-based assays, highlighting the versatility of boronic acids in material science (Sundararaman et al., 2005).
Mechanism of Action
Target of Action
Similar compounds like 3-pyridinylboronic acid have been used to prepare many significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .
Mode of Action
Boronic acids, in general, are known to participate in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition, where palladium is oxidized and forms a new Pd-C bond with an electrophilic organic group, and transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, which boronic acids participate in, is a key process in the synthesis of biologically active compounds, including pharmaceuticals .
Result of Action
Boronic acids are known to be used in the synthesis of various biologically significant compounds, including therapeutic enzymatic and kinase inhibitors and receptor antagonists .
Action Environment
The suzuki-miyaura cross-coupling reaction, which boronic acids participate in, is known for its mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
The interest in boronic acids and their derivatives has been growing, especially after the discovery of the drug bortezomib . They have shown potential in various biological applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is relevant to extend the studies with boronic acids in medicinal chemistry to obtain new promising drugs shortly .
properties
IUPAC Name |
(6-propylsulfanylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2S/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6,11-12H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKGUNOWBUOIHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681635 |
Source
|
Record name | [6-(Propylsulfanyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256345-97-7 |
Source
|
Record name | Boronic acid, B-[6-(propylthio)-3-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-(Propylsulfanyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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